molecular formula C12H14N2O B12228476 2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine

2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine

Cat. No.: B12228476
M. Wt: 202.25 g/mol
InChI Key: ILLVAUKKMGNMNU-UHFFFAOYSA-N
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Description

2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This method is favored for its efficiency and the ability to produce a wide range of imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The use of environmentally benign catalysts and solvents is emphasized to minimize ecological impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with a similar structure but without the cyclobutoxymethyl group.

    Imidazo[1,2-a]pyrazine: A related compound with a pyrazine ring instead of a pyridine ring.

    Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring.

Uniqueness: 2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine is unique due to the presence of the cyclobutoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(cyclobutyloxymethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C12H14N2O/c1-2-7-14-8-10(13-12(14)6-1)9-15-11-4-3-5-11/h1-2,6-8,11H,3-5,9H2

InChI Key

ILLVAUKKMGNMNU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCC2=CN3C=CC=CC3=N2

Origin of Product

United States

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